(S)-Repaglinide ethyl ester-d10 is a deuterated derivative of the meglitinide class of compounds, specifically designed for pharmaceutical applications. It is primarily recognized as an impurity in the synthesis of Repaglinide, a medication used to manage type 2 diabetes by stimulating insulin secretion from the pancreas. The compound's full chemical name is Ethyl 2-Ethoxy-4-[2-(((1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl)amino)-2-oxoethyl)benzoate, and it has been classified under various pharmacological categories due to its structural similarities to Repaglinide .
The synthesis of (S)-Repaglinide ethyl ester-d10 involves several organic chemistry techniques. The primary methods include:
The molecular formula for (S)-Repaglinide ethyl ester-d10 is , with a molecular weight of approximately 490.7 g/mol. Its structure includes:
This notation highlights the connectivity of atoms within the molecule, essential for understanding its reactivity and interaction with biological targets .
(S)-Repaglinide ethyl ester-d10 can participate in various chemical reactions typical for organic compounds:
These reactions are significant for modifying the compound's structure to enhance its therapeutic efficacy or to create derivatives for further studies .
The mechanism of action for (S)-Repaglinide ethyl ester-d10 mirrors that of its parent compound, Repaglinide. It acts primarily by:
This mechanism is crucial for managing blood glucose levels in diabetic patients .
The physical and chemical properties of (S)-Repaglinide ethyl ester-d10 include:
These properties are essential for formulation development and determining the stability and bioavailability of the compound.
(S)-Repaglinide ethyl ester-d10 serves various scientific purposes:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2